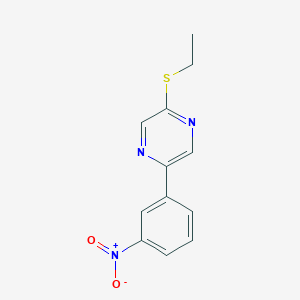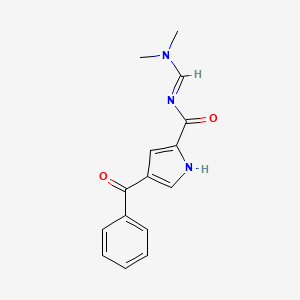
4-benzoyl-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoyl-N,N-dimethylaniline, also known as 4-(Dimethylamino)benzophenone, is an important organic intermediate . It has a molecular formula of C15H15NO and a molecular weight of 225.29 .
Molecular Structure Analysis
The molecular structure of 4-Benzoyl-N,N-dimethylaniline consists of a benzoyl group (C6H5CO-) attached to a dimethylamino group ((CH3)2N-) on a benzene ring .Physical And Chemical Properties Analysis
4-Benzoyl-N,N-dimethylaniline is a yellow crystalline powder or crystals . It has a melting point of 88-90°C . It is insoluble in water .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Research on related pyrrole derivatives has highlighted the synthesis and detailed characterization of these compounds, emphasizing their structural and electronic properties. For instance, the mixed experimental and DFT study of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrated the compound's potential as a non-linear optical material due to its significant first hyperpolarizability. This suggests that related compounds, including 4-benzoyl-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide, may exhibit similar electronic properties useful in material sciences (R. N. Singh et al., 2014).
Polymeric Applications
Synthesis and characterization of polyamides and poly(amide-imide)s derived from aromatic compounds indicate the potential of pyrrole derivatives in forming high-performance polymers. These polymers exhibit high thermal stability and solubility in aprotic polar solvents, suggesting applications in advanced materials and engineering (A. Saxena et al., 2003).
Molecular Interactions and Analysis
Another study on a novel hydrazide-hydrazone of pyrrole highlighted the compound's synthesis and the analysis of its molecular interactions, indicating the potential for forming dimers through multiple interactions. This underlines the chemical versatility and reactivity of pyrrole derivatives, which can be harnessed in the synthesis of heterocyclic compounds and in the study of molecular interactions (R. N. Singh et al., 2013).
Thermo-Responsive Materials
Research on the aryl-substituted pyrrole derivative, 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid, explored its use as a thermo-responsive material due to its controllable fluorescence in the solid state. This highlights the potential of pyrrole derivatives in developing new materials for temperature monitoring and other sensor applications (Tianyu Han et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
4-benzoyl-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18(2)10-17-15(20)13-8-12(9-16-13)14(19)11-6-4-3-5-7-11/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMKBFBFYSXTQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

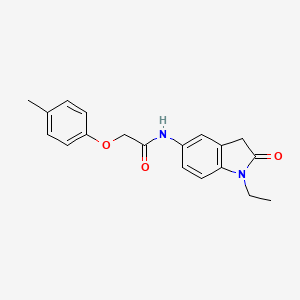
![2-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2893079.png)
![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2893081.png)
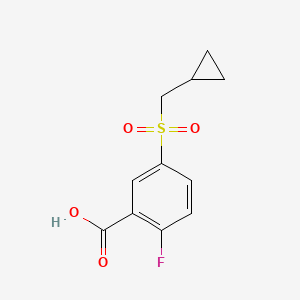

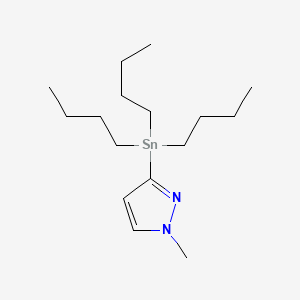
![Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893086.png)
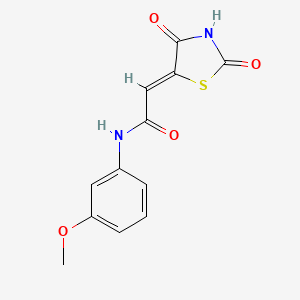
![4-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2893091.png)


![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylbenzenesulfonamide](/img/structure/B2893096.png)

